Ethyl 3-bromo-2-(hydroxyimino)propanoate
Description
Ethyl 3-bromo-2-(hydroxyimino)propanoate, identified by its CAS number 73472-94-3, belongs to the class of α-bromooxime esters. nih.govcapotchem.com Its molecular structure combines the functionalities of an α-halo carbonyl system with an oxime, creating a highly valuable reagent for synthetic chemists.
Interactive Table 1: Physicochemical Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 73472-94-3 |
| Molecular Formula | C5H8BrNO3 |
| Molar Mass | 210.03 g/mol |
| Synonyms | Ethyl bromopyruvate 2-oxime, this compound |
Alpha-bromooxime esters are a class of organic compounds characterized by a bromine atom at the alpha position relative to an oxime ester functional group. This specific arrangement of atoms imparts significant reactivity, making them powerful tools in synthesis. The bromine atom, being a good leaving group, is situated on a carbon atom that is activated by the adjacent electron-withdrawing oxime ester moiety.
This activation renders the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.org Consequently, α-bromooxime esters can react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to their role as versatile intermediates, allowing chemists to introduce diverse functional groups and build molecular complexity from simpler precursors. The oxime group itself can participate in further reactions or be converted into other functionalities, such as amines, adding another layer to their synthetic utility. nsf.gov
The primary strategic value of this compound lies in its use as a precursor for α-amino acids, which are the fundamental building blocks of peptides and proteins and are prevalent in many pharmaceuticals. rsc.org The compound reacts efficiently with a variety of nucleophiles in the presence of a mild base, such as sodium carbonate, to yield α-hydroxyimino esters. rsc.org
These resulting α-hydroxyimino esters are stable intermediates that can be readily reduced to the corresponding α-amino esters. rsc.org This two-step sequence provides a reliable and adaptable method for the synthesis of both natural and unnatural α-amino acids, which are of high interest in medicinal chemistry and drug development.
Interactive Table 2: Reactions of this compound with Nucleophiles
| Nucleophile | Product Type |
|---|---|
| Indole (B1671886) | α-hydroxyimino ester |
| Pyrrole (B145914) | α-hydroxyimino ester |
| Thiols | α-hydroxyimino ester |
| Malonate anion | α-hydroxyimino ester |
| Furan (B31954) | Cycloadduct |
| 3-Methylindole | Cycloadduct |
| Cyclopentadiene | Cycloadduct |
Beyond nucleophilic substitution, this compound also participates in cycloaddition reactions with dienes like furan and cyclopentadiene. This reactivity opens pathways to complex cyclic and heterocyclic structures, further demonstrating its versatility in constructing diverse molecular scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C5H8BrNO3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
ethyl (2E)-3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
InChI Key |
ZKBUGUZPMZDNRT-DAXSKMNVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CBr |
Canonical SMILES |
CCOC(=O)C(=NO)CBr |
Origin of Product |
United States |
Reactivity and Mechanistic Insights of Ethyl 3 Bromo 2 Hydroxyimino Propanoate
Nucleophilic Displacement Reactions at the Bromine Center
The primary mode of reactivity for ethyl 3-bromo-2-(hydroxyimino)propanoate involves the nucleophilic substitution of the bromine atom. This susceptibility to displacement by a variety of nucleophiles is a cornerstone of its synthetic utility.
Reactions with Carbon-Based Nucleophiles (e.g., Enamines, Vinyl Ethers, Silyl (B83357) Enol Ethers)
While specific examples of reactions with enamines, vinyl ethers, and silyl enol ethers are not extensively detailed in the surveyed literature, the general reactivity of the bromine atom in this compound suggests that it readily participates in such transformations. These carbon-based nucleophiles are expected to attack the electrophilic carbon bearing the bromine atom, leading to the formation of new carbon-carbon bonds. This type of reaction is fundamental in organic synthesis for extending carbon chains and constructing more complex molecular architectures.
Transformations Leading to Substituted Alpha-Hydroxyimino Esters
A significant application of the nucleophilic displacement reactivity of this compound is in the synthesis of substituted alpha-hydroxyimino esters. This is exemplified by its reaction with indole (B1671886) derivatives. For instance, the reaction with 5-(tert-butoxycarbonylamino)indole in the presence of anhydrous sodium carbonate in dichloromethane (B109758) leads to the formation of 5-(tert-butoxycarbonylamino)-α-hydroxyimino-tryptophan ethyl ester. google.com This transformation proceeds via the displacement of the bromide ion by the nucleophilic indole ring, a reaction that is crucial for the synthesis of tryptophan analogs and other biologically relevant molecules. google.com
Cycloaddition Reactions and Pericyclic Processes
Beyond its utility in nucleophilic substitution reactions, this compound can also participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.
[4+2] Cycloadditions in Heterocyclic Framework Construction
This compound has been utilized in the synthesis of complex heterocyclic compounds, where its reactive nature can be harnessed in multi-step sequences that may involve cycloaddition-like processes. Although direct [4+2] cycloaddition participation is not explicitly detailed, its role as a precursor in forming more complex structures is evident. For example, it is used as a starting material in synthetic routes that ultimately lead to diverse heterocyclic analogs, indicating its value in building the necessary precursors for subsequent cyclization steps.
Participation in Inverse Electron Demand Hetero-Diels-Alder Reactions
Information regarding the direct participation of this compound in inverse electron demand Hetero-Diels-Alder reactions is not prominently available in the reviewed literature. However, the electronic properties of the molecule, featuring an electron-withdrawing ester and hydroxyimino group, suggest potential reactivity as a dienophile in such reactions with electron-rich dienes. Further investigation would be required to fully explore this aspect of its reactivity.
Reductive Transformations and Their Applications
The hydroxyimino group of this compound is susceptible to reduction. This transformation is a key step in the synthesis of amino acids and their derivatives. For example, the reduction of the oxime functionality to a primary amine is a critical step in the synthesis of tryptophan analogs. google.com This reduction can be achieved using various reducing agents, such as aluminum-mercury amalgam, which selectively reduces the hydroxyimino group to an amine without affecting the ester functionality. This reductive step is integral to converting the initial propanoate structure into a valuable amino acid scaffold. google.com
Conversion to Alpha-Amino Esters
A significant application of this compound is its role as a precursor in the synthesis of the ethyl esters of α-amino acids. rsc.orgrsc.org This transformation is typically achieved through a two-step reaction sequence.
The first step involves the reaction of this compound with a variety of nucleophiles. rsc.org In the presence of a base such as sodium carbonate, the nucleophile displaces the bromide ion to form an intermediate α-hydroxyimino ester. lookchem.com A range of nucleophiles, including indoles, pyrroles, thiols, and malonate anions, have been successfully employed in this reaction, demonstrating the broad scope of this method. lookchem.com
The second step is the reduction of the intermediate α-hydroxyimino ester. This reduction converts the hydroxyimino group (-C=N-OH) into a primary amine group (-CH-NH2), yielding the final α-amino ester product. rsc.orgrsc.org This sequence provides a reliable method for preparing a diverse array of α-amino esters.
The table below details the reaction of this compound with various nucleophiles to form intermediate esters, which are precursors to α-amino esters. lookchem.com
| Nucleophile | Product (α-hydroxyimino ester) | Yield (%) |
| Indole | Ethyl 2-(hydroxyimino)-3-(1H-indol-3-yl)propanoate | 82 |
| 2-Methylindole | Ethyl 2-(hydroxyimino)-3-(2-methyl-1H-indol-3-yl)propanoate | 55 |
| Pyrrole (B145914) | Ethyl 2-(hydroxyimino)-3-(1H-pyrrol-2-yl)propanoate | 53 |
| Thiophenol | Ethyl 2-(hydroxyimino)-3-(phenylthio)propanoate | 79 |
| Ethanethiol | Ethyl 3-(ethylthio)-2-(hydroxyimino)propanoate | 81 |
| Diethyl malonate | Diethyl 2-(2-ethoxy-1-(hydroxyimino)-2-oxoethyl)malonate | 46 |
Data sourced from Gilchrist, T. L., Lingham, D. A., & Roberts, T. G. (1979). lookchem.com
Reductive Deoxygenation Pathways in Heterocyclic Synthesis
This compound also serves as a valuable building block in the synthesis of heterocyclic compounds. While direct reductive deoxygenation pathways are a facet of its chemistry, a key route to heterocycles involves its participation in cycloaddition reactions. lookchem.com
When treated with specific nucleophiles such as furan (B31954), 3-methylindole, cyclopentadiene, and other nucleophilic alkenes, this compound undergoes highly regio- and stereoselective cycloaddition reactions. lookchem.com In these reactions, the hydroxyimino ester acts as a reactive component, leading to the formation of various cycloadducts. This reactivity provides a direct and efficient pathway for constructing complex heterocyclic frameworks. lookchem.com
The table below summarizes the formation of different cycloadducts from the reaction of this compound with various substrates. lookchem.com
| Substrate | Resulting Cycloadduct | Yield (%) |
| Furan | Ethyl 4,7-epoxy-4,5,6,7-tetrahydro-1,2-oxazepine-3-carboxylate | 50 |
| 3-Methylindole | A cycloadduct of 3-methylindole | 53 |
| Cyclopentadiene | Ethyl 4,7-methano-4,5,6,7-tetrahydro-1,2-oxazepine-3-carboxylate | 37 |
| 2,3-Dimethylbut-2-ene | Ethyl 5,5,6,6-tetramethyl-5,6-dihydro-4H-1,2-oxazine-3-carboxylate | 46 |
Data sourced from Gilchrist, T. L., Lingham, D. A., & Roberts, T. G. (1979). lookchem.com
Strategic Applications of Ethyl 3 Bromo 2 Hydroxyimino Propanoate in Advanced Organic Synthesis
Building Block for Alpha-Amino Acid Derivatives
The intrinsic structure of ethyl 3-bromo-2-(hydroxyimino)propanoate makes it an excellent precursor for the synthesis of non-proteinogenic α-amino acids, which are crucial components in peptidomimetics and pharmaceutical drug design.
Preparation of Ethyl Esters of Alpha-Amino Acids
A primary application of this compound is its role as a synthetic equivalent of the ethyl glyoxylate (B1226380) oxime cation. The methodology involves a two-step sequence: nucleophilic substitution followed by reduction.
The process begins with the reaction of this compound with a variety of nucleophiles. wikipedia.orgacs.org In the presence of a mild base such as sodium carbonate, the bromide is displaced to form an intermediate α-hydroxyimino ester. wikipedia.orgacs.org This substitution is versatile, accommodating a range of carbon and heteroatom nucleophiles.
The subsequent step involves the chemical reduction of the hydroxyimino group to a primary amine. This transformation is typically achieved using reducing agents like zinc powder in the presence of an acid, or via catalytic hydrogenation. The final products are the ethyl esters of novel α-amino acids, obtained in good yields. acs.org This synthetic route provides a straightforward and efficient pathway to a diverse library of unnatural α-amino acid derivatives.
| Nucleophile | Intermediate α-Hydroxyimino Ester Formed | Final α-Amino Acid Ethyl Ester Product |
|---|---|---|
| Indole (B1671886) | Ethyl 2-(hydroxyimino)-3-(1H-indol-3-yl)propanoate | Ethyl Tryptophanate (Tryptophan Ethyl Ester) |
| Furan (B31954) | Ethyl 3-(furan-2-yl)-2-(hydroxyimino)propanoate | Ethyl 3-(furan-2-yl)-2-aminopropanoate |
| Thiophene | Ethyl 2-(hydroxyimino)-3-(thiophen-2-yl)propanoate | Ethyl 2-amino-3-(thiophen-2-yl)propanoate |
| Pyrrole (B145914) | Ethyl 2-(hydroxyimino)-3-(pyrrol-1-yl)propanoate | Ethyl 2-amino-3-(pyrrol-1-yl)propanoate |
This table provides illustrative examples of the two-step synthesis of α-amino acid ethyl esters from this compound and various nucleophiles.
Role in Peptide Synthesis Methodologies (e.g., Tryptathionine Bridge Formation)
After a thorough review of the scientific literature, no direct or indirect methodologies were found that utilize this compound or its immediate derivatives for the specific formation of tryptathionine bridges in peptide synthesis. This application falls outside the currently documented scope of this reagent's utility.
Construction of Diverse Heterocyclic Systems
The reactivity of this compound extends to the synthesis of complex heterocyclic frameworks, which are prevalent in natural products and medicinal chemistry. This is primarily achieved through its in-situ conversion to a highly reactive dienophile.
Synthesis of Pyrrole Derivatives via Ring Contraction or Rearrangement
A sophisticated application of this compound in heterocyclic synthesis is its use as a precursor for the construction of the pyrrole nucleus. This multi-step, one-pot process relies on the initial formation of a 3,6-dihydro-1,2-oxazine ring, which subsequently undergoes a catalyzed rearrangement to yield a highly functionalized pyrrole. rsc.org
The key intermediate, the 3,6-dihydro-1,2-oxazine, is formed via a hetero-Diels-Alder reaction as described in section 4.2.2. Once formed, this oxazine (B8389632) can be subjected to rearrangement conditions. Research has shown that using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions effectively promotes the ring contraction of the oxazine to the corresponding pyrrole derivative. rsc.org This copper-catalyzed transformation provides an elegant and efficient method for assembling polysubstituted pyrroles from simple acyclic precursors, leveraging the latent reactivity of the oxazine intermediate. rsc.org
Formation of 5,6-Dihydro-4H-1,2-oxazines and Subsequent Transformations
This compound serves as a stable and convenient precursor to the highly reactive and transient species, ethyl nitrosoacrylate. Upon treatment with a base, the compound undergoes elimination of hydrogen bromide to generate ethyl nitrosoacrylate in situ. This species is a potent heterodienophile for [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions.
When generated in the presence of a conjugated diene, ethyl nitrosoacrylate is rapidly trapped to form a 5,6-dihydro-4H-1,2-oxazine ring system. This cycloaddition is a powerful method for constructing six-membered nitrogen- and oxygen-containing heterocycles with good control over regiochemistry. The resulting oxazines are themselves versatile intermediates that can be further transformed, for instance, into γ-amino alcohols upon reductive cleavage of the N-O bond.
| Diene Reactant | Resulting 5,6-Dihydro-4H-1,2-oxazine Product |
|---|---|
| 2,3-Dimethyl-1,3-butadiene | Ethyl 4,5-dimethyl-5,6-dihydro-4H-1,2-oxazine-3-carboxylate |
| 1,3-Butadiene | Ethyl 5,6-dihydro-4H-1,2-oxazine-3-carboxylate |
| Isoprene (2-Methyl-1,3-butadiene) | Ethyl 4-methyl-5,6-dihydro-4H-1,2-oxazine-3-carboxylate |
| Cyclopentadiene | Ethyl 4,7-methano-4,5,6,7-tetrahydrobenzo[d] wikipedia.orgacs.orgoxazine-3-carboxylate |
This table illustrates the formation of various 5,6-dihydro-4H-1,2-oxazine derivatives via the in-situ generation of ethyl nitrosoacrylate and its subsequent hetero-Diels-Alder reaction with different dienes.
Assembly of Spirocyclic Scaffolds (e.g., Hetero-rsc.orgrsc.org-spirocycles)
The hetero-Diels-Alder reactivity of in situ-generated ethyl nitrosoacrylate can be strategically employed for the synthesis of spirocyclic systems. Spirocycles are three-dimensionally complex motifs of significant interest in drug discovery. The assembly of spirocyclic oxazines is achieved by reacting the ethyl nitrosoacrylate intermediate with dienes containing an exocyclic double bond.
For example, the reaction with a dienophile such as methylenecyclopentane (B75326) would proceed via a [4+2] cycloaddition to yield a spirocyclic 1,2-oxazine. mdpi.com In this transformation, one of the double bonds of the diene and the nitroso group of the dienophile form the new heterocyclic ring, while the spirocenter is created at the site of the exocyclic double bond. This strategy provides a direct and efficient route to spiro-fused heterocyclic scaffolds, which are otherwise challenging to synthesize. These spiro-oxazines can serve as precursors to other complex spirocyclic amines and amino alcohols. mdpi.com
Utility in the Synthesis of Complex Natural Product Analogs (e.g., Lyngbyatoxin A analogs)
The structural framework of this compound makes it a potentially valuable precursor in the synthesis of intricate natural product analogs, such as those of Lyngbyatoxin A. Lyngbyatoxin A belongs to a class of compounds known as teleocidins, which are potent activators of protein kinase C (PKC). These natural products are characterized by a unique indolactam core structure. The synthesis of analogs of Lyngbyatoxin A is of considerable interest for the development of new therapeutic agents.
While direct literature detailing the use of this compound in a completed synthesis of Lyngbyatoxin A analogs is not prevalent, its structure suggests a plausible and strategic role in constructing the key indole nucleus via the Fischer indole synthesis. wikipedia.orgmdpi.com This classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole ring.
In this context, this compound could serve as a synthetic equivalent of a pyruvate (B1213749) derivative. The hydroxyimino group can be hydrolyzed under acidic conditions to reveal the ketone functionality necessary for the initial condensation with a substituted phenylhydrazine to form a hydrazone intermediate. Subsequent acid-catalyzed cyclization, characteristic of the Fischer indole synthesis, would then lead to the formation of a substituted indole-2-carboxylate, a core component of the indolactam structure. The bromo substituent at the 3-position offers a handle for further functionalization, which is crucial for elaborating the complex nine-membered lactam ring of Indolactam V, the parent structure of Lyngbyatoxin A. nih.govrsc.orgrsc.org
The proposed synthetic utility is outlined in the reaction scheme below, illustrating the potential transformation of this compound into a key indole intermediate for Lyngbyatoxin A analog synthesis.
Table 1: Plausible Synthetic Route to Indole Core of Lyngbyatoxin A Analogs
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate |
| 1 | This compound | Substituted Phenylhydrazine | Hydrazone formation | Phenylhydrazone derivative |
| 2 | Phenylhydrazone derivative | Acid catalyst (e.g., H₂SO₄) | Fischer Indole Synthesis | Ethyl 3-bromo-indole-2-carboxylate |
This strategic approach would allow for the introduction of diversity at various positions of the indole ring by simply varying the substitution pattern on the starting phenylhydrazine, a key advantage in the generation of a library of natural product analogs for structure-activity relationship studies.
Contribution to Multicomponent Reaction Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for designing MCRs, primarily through the in situ generation of nitrile oxides from its α-halo oxime functionality.
The hydroxyimino group, in the presence of a base, can be readily converted into a highly reactive nitrile oxide intermediate. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as alkenes or alkynes. This transformation constitutes a powerful three-component reaction, bringing together the α-halo oxime, a base, and a dipolarophile in a single pot to construct highly substituted five-membered heterocyclic rings like isoxazolines and isoxazoles.
The general scheme for this multicomponent reaction is as follows:
Base-mediated elimination: A base abstracts the acidic proton from the hydroxyimino group and facilitates the elimination of the bromide ion, leading to the formation of a nitrile oxide.
[3+2] Cycloaddition: The generated nitrile oxide rapidly reacts with a dipolarophile (e.g., an alkene) to form a stable isoxazoline (B3343090) ring.
This MCR is characterized by its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. The ester and the α-position of the original propanoate backbone provide additional points for diversification in the final product.
Table 2: Illustrative Examples of Multicomponent Synthesis of Isoxazolines
| Entry | Alkene Dipolarophile | Resulting Isoxazoline Product |
| 1 | Styrene | Ethyl 3-bromo-5-phenyl-4,5-dihydroisoxazole-3-carboxylate |
| 2 | Methyl Acrylate | Ethyl 3-bromo-5-(methoxycarbonyl)-4,5-dihydroisoxazole-3-carboxylate |
| 3 | Cyclohexene | Ethyl 3-bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole-3-carboxylate |
The research in this area highlights the versatility of α-halo oximes as precursors for nitrile oxides in multicomponent settings. nih.govnih.gov The ability to generate the reactive intermediate in situ avoids the need to handle potentially unstable nitrile oxides. This strategy has been successfully employed in the synthesis of a wide range of biologically active heterocyclic compounds. The presence of the ester functionality in the this compound backbone further enhances its utility, as this group can be subsequently modified to introduce additional complexity and functionality into the target molecules.
Theoretical and Computational Studies Pertaining to Ethyl 3 Bromo 2 Hydroxyimino Propanoate Chemistry
Electronic Structure and Reactivity Profile Modeling
A thorough understanding of the electronic structure of Ethyl 3-bromo-2-(hydroxyimino)propanoate is fundamental to predicting its reactivity. Computational methods, such as Density Functional Theory (DFT), would be instrumental in modeling its molecular orbitals, electron density distribution, and electrostatic potential.
Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. For this compound, the HOMO would likely be localized on the hydroxyimino group and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group and the C=N bond, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Calculations of electron density would reveal the distribution of charge throughout the molecule. The electronegative oxygen, nitrogen, and bromine atoms would be expected to draw electron density, creating regions of partial negative charge, while the carbon atoms, particularly the carbonyl carbon and the carbon bonded to bromine, would exhibit partial positive charges. An electrostatic potential map would visually represent these charge distributions, highlighting the electrophilic and nucleophilic regions of the molecule.
Hypothetical Reactivity Descriptors: A hypothetical DFT study could yield the following data, which would be invaluable for predicting the compound's reactivity in various chemical environments.
| Descriptor | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -9.5 eV | Indicates susceptibility to oxidation and reaction with electrophiles. |
| LUMO Energy | -1.2 eV | Suggests propensity to accept electrons and react with nucleophiles. |
| HOMO-LUMO Gap | 8.3 eV | Points to a relatively high kinetic stability. |
| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a computational study. They are not based on published experimental or theoretical data for this compound.
Mechanistic Pathway Elucidation via Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling the potential energy surfaces of its reactions to identify transition states and intermediates.
Transition State Theory: By applying transition state theory, the activation energies for various possible reaction pathways could be calculated. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, computational modeling could determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The calculated energy barriers for each pathway would indicate the most likely mechanism under specific reaction conditions.
Reaction Coordinate Analysis: A detailed analysis of the intrinsic reaction coordinate (IRC) would allow for the visualization of the geometric and electronic changes that occur as the reactants are converted into products via the transition state. This would provide a deeper understanding of the bonding and breaking of bonds throughout the reaction. For example, in a cycloaddition reaction involving the hydroxyimino group, IRC analysis could reveal the synchronicity of the bond-forming events.
Prediction and Analysis of Stereochemical Outcomes in Transformations
Many reactions involving this compound have the potential to generate stereoisomers. Computational methods can be employed to predict and rationalize the stereochemical outcomes of such transformations.
Conformational Analysis: The molecule can exist in different conformations due to rotation around its single bonds. Computational modeling can be used to determine the relative energies of these conformers. The most stable conformer is likely to be the one that predominates in solution and dictates the stereochemical course of a reaction. The presence of the bulky bromine atom and the ethyl ester group would significantly influence the conformational preferences.
Modeling Stereoselective Reactions: In reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational chemistry can be used to model the transition states leading to each isomer. The calculated energies of these transition states can then be used to predict the major product. For example, in an asymmetric synthesis involving a chiral catalyst, computational modeling could elucidate the interactions between the substrate, the catalyst, and the reagents that are responsible for the observed stereoselectivity.
Hypothetical Stereochemical Analysis: A computational study on a hypothetical asymmetric reduction of the C=N bond could provide the following insights:
| Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer |
| TS leading to (R)-isomer | 0.0 | (R)-isomer |
| TS leading to (S)-isomer | +2.5 |
Note: This table is purely illustrative and does not represent actual computational results for this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Ethyl 3-bromo-2-(hydroxyimino)propanoate." By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: A proton NMR spectrum of "this compound" would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), integration, and multiplicity of these signals provide valuable information about the electronic environment, the number of protons, and the neighboring protons, respectively.
Ethyl Group: The ethyl ester moiety would give rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.
Bromomethyl Group: The methylene protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.
Hydroxyimino Group: The proton of the hydroxyimino group (-NOH) is expected to appear as a broad singlet. Its chemical shift can be variable and is often dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would be observed at a significantly downfield chemical shift.
Imino Carbon: The carbon of the C=NOH group would also appear in the downfield region of the spectrum.
Ethyl Group Carbons: Two distinct signals would be expected for the methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl group.
Bromomethyl Carbon: The carbon atom bonded to the bromine (-CH₂Br) would have a characteristic chemical shift influenced by the electronegative halogen.
Stereochemical Assignment: The presence of the hydroxyimino group introduces the possibility of E/Z isomerism. High-resolution NMR, potentially in combination with two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the stereochemical configuration of the oxime. NOESY can reveal through-space interactions between protons, which can help to distinguish between the E and Z isomers.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.3 | Triplet |
| -O-CH₂- (ethyl) | ~4.3 | Quartet |
| -CH₂Br | ~4.5 | Singlet |
| -NOH | Variable (broad singlet) | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -O-C H₂- (ethyl) | ~63 |
| -C H₂Br | ~25 |
| C =NOH | ~150 |
| C =O | ~165 |
Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion Determination: In a mass spectrum of "this compound," the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. The exact mass of the molecular ion can be used to confirm the elemental formula of the compound.
Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, the molecular ion of "this compound" can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable structural information. Plausible fragmentation pathways include:
Loss of the ethyl group: Cleavage of the ester linkage could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) and a water molecule.
Loss of bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br).
Cleavage of the C-C bond: The bond between the carbon bearing the bromine and the imino carbon can cleave.
Rearrangement reactions: More complex fragmentation patterns can arise from intramolecular rearrangements.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
| 209/211 | [M]⁺ (Molecular ion) |
| 164/166 | [M - OCH₂CH₃]⁺ |
| 130 | [M - Br]⁺ |
| 72 | [C₃H₂NO]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of "this compound" and for monitoring the progress of its synthesis.
Purity Assessment: HPLC and UPLC separate components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent). By developing a suitable chromatographic method, "this compound" can be separated from starting materials, by-products, and other impurities. The area of the peak corresponding to the target compound in the chromatogram is proportional to its concentration, allowing for the quantitative determination of its purity. UPLC, with its use of smaller stationary phase particles, generally offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.
Reaction Monitoring: These techniques are also invaluable for monitoring the progress of a chemical reaction. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC or UPLC, the consumption of reactants and the formation of the product can be tracked. This information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of "this compound."
A typical HPLC or UPLC method for the analysis of "this compound" would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the molecule is expected to have a UV chromophore.
Typical HPLC/UPLC Method Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase | Gradient of water and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 0.2 - 0.6 mL/min (for UPLC) |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 1 - 5 µL |
Emerging Research Frontiers and Future Prospects of Ethyl 3 Bromo 2 Hydroxyimino Propanoate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthetic utility of Ethyl 3-bromo-2-(hydroxyimino)propanoate can be significantly enhanced through the development of advanced catalytic systems. A key area of research is its application in the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole ring. bohrium.comsynarchive.comyoutube.com Given that this compound is an α-haloketoxime, it is a prime candidate for the synthesis of 2-aminothiazole (B372263) derivatives, which are valuable scaffolds in medicinal chemistry. nih.govmdpi.comnih.gov
Future research is anticipated to focus on the development of catalysts that can improve the efficiency and selectivity of this transformation. While traditional Hantzsch synthesis often relies on thermal conditions, modern catalytic approaches could offer milder reaction conditions, higher yields, and better control over product formation.
Table 1: Potential Catalytic Approaches for Thiazole Synthesis from this compound
| Catalyst Type | Potential Advantages | Research Focus |
| Lewis Acids | Activation of the carbonyl group, enhancing reaction rates. | Screening of various Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃) for optimal activity and selectivity. |
| Solid-supported Catalysts | Ease of separation and catalyst recycling, aligning with green chemistry principles. | Development of heterogeneous catalysts, such as silica-supported acids or metal oxides. |
| Organocatalysts | Metal-free and often milder reaction conditions. | Exploration of amine-based or phosphine-based catalysts to promote the condensation reaction. |
| Phase-transfer Catalysts | Facilitating reactions between reactants in different phases, particularly useful for water-based systems. | Application of quaternary ammonium (B1175870) salts or crown ethers to enhance reaction efficiency in biphasic media. |
The development of such catalytic systems would not only streamline the synthesis of known thiazole derivatives but also open avenues for the creation of novel molecular architectures with unique biological activities.
Exploration of Green Chemistry Principles in its Synthesis and Synthetic Applications
The integration of green chemistry principles into the synthesis and application of this compound is a critical area for future research. This involves the development of environmentally benign synthetic routes and the use of sustainable reaction conditions.
Current synthetic methods for similar α-haloketones and oximes often involve the use of hazardous reagents and volatile organic solvents. scirp.org Future research will likely focus on greener alternatives. For the synthesis of the title compound itself, enzymatic or biocatalytic methods could be explored to replace traditional chemical methods.
In its synthetic applications, particularly in heterocycle synthesis, several green chemistry strategies can be implemented:
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification processes. researchgate.netresearchgate.net Grinding techniques or reactions under neat conditions are promising approaches.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. semanticscholar.orgresearchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds.
Use of Greener Solvents: When a solvent is necessary, the use of water, ethanol, or bio-based solvents is preferable to traditional chlorinated or aromatic solvents. The development of reactions in aqueous media is a key goal of green chemistry. bepls.comorganic-chemistry.org
Catalytic versus Stoichiometric Reagents: As discussed in the previous section, the use of catalysts is inherently greener than using stoichiometric reagents, as it reduces waste generation.
Table 2: Green Chemistry Approaches in the Chemistry of this compound
| Green Chemistry Principle | Application in Synthesis/Reactions | Potential Benefits |
| Waste Prevention | One-pot synthesis of thiazoles from ketones, NBS, and thiourea. scirp.org | Reduced number of unit operations, less solvent waste, and higher overall efficiency. |
| Atom Economy | Cyclization reactions that incorporate all atoms of the starting materials into the final product. | Maximization of resource utilization and minimization of byproducts. |
| Safer Solvents | Use of water, PEG-400, or ionic liquids as reaction media. scirp.orgsemanticscholar.orgbepls.com | Reduced toxicity and environmental impact compared to volatile organic compounds. |
| Energy Efficiency | Microwave-assisted and ultrasonic irradiation methods. researchgate.netsemanticscholar.org | Faster reactions and lower energy consumption. |
By embracing these green chemistry principles, the environmental footprint associated with the synthesis and use of this compound can be significantly minimized.
Expansion of its Synthetic Scope into New Chemical Space and Material Science Applications
The unique structural features of this compound make it a valuable building block for accessing new chemical spaces and for applications in material science. The thiazole ring, which can be readily synthesized from this compound, is a key component in a variety of functional materials.
In the realm of material science , thiazole-containing polymers have shown significant promise for applications in organic electronics. bohrium.comnsf.govnih.gov These materials can exhibit semiconducting properties, making them suitable for use in:
Organic Field-Effect Transistors (OFETs): Thiazole-based polymers have been used to create semiconductors with balanced charge-carrier mobilities. bohrium.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): The thiazole moiety can be incorporated into fluorescent materials for use as emitters in OLEDs. researchgate.netacs.orgresearchgate.net
Organic Photovoltaics (OPVs): Thiazole-containing copolymers are being explored as electron-donating or electron-accepting materials in the active layer of solar cells.
Thermoelectric Devices: Thiazole-based polymers are being investigated for their potential in converting heat energy into electrical energy. researchgate.net
This compound can serve as a precursor to thiazole-containing monomers that can then be polymerized to create these advanced materials. The ester functionality of the molecule could also be used for further functionalization or for tuning the solubility and processing characteristics of the resulting polymers.
The expansion into new chemical space involves utilizing the compound's reactivity to synthesize novel heterocyclic systems beyond thiazoles. The presence of multiple reactive sites allows for a variety of cyclization and condensation reactions, leading to the formation of diverse molecular scaffolds with potential applications in drug discovery and agrochemicals. For instance, reactions with different dinucleophiles could lead to the formation of other five- or six-membered heterocycles.
Table 3: Potential Material Science Applications of Thiazole Derivatives from this compound
| Application Area | Type of Material | Key Properties |
| Organic Electronics | Conjugated Polymers | Semiconducting, good charge transport, tunable bandgap. bohrium.comnih.govrsc.orgnih.govmdpi.com |
| Optoelectronics | Fluorescent Emitters | High photoluminescence quantum yield, color tunability. researchgate.netacs.orgresearchgate.netmdpi.com |
| Sensors | Chemosensors | Changes in optical or electronic properties upon analyte binding. nsf.gov |
| Thermoelectrics | Conducting Polymers | High Seebeck coefficient and electrical conductivity. researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
